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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475

An In-depth Technical Guide: 2-Fluoro-6-methoxybenzaldehyde

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged
as a strategically important building block in modern organic synthesis and medicinal chemistry.
Its unique electronic and steric properties, conferred by the ortho-fluorine and ortho-methoxy
substituents relative to the formyl group, make it a versatile precursor for a wide range of
complex molecular architectures. This guide provides a detailed examination of its chemical
identity, physicochemical properties, robust synthetic protocols, and key applications, with a
particular focus on its utility in the development of novel pharmaceutical agents. By
synthesizing field-proven insights with established chemical principles, this document serves as
an authoritative resource for professionals leveraging this compound in their research and
development endeavors.

Molecular Identification and Physicochemical
Profile

Unambiguous identification is the cornerstone of chemical research. 2-Fluoro-6-
methoxybenzaldehyde is systematically identified by the following descriptors.
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IUPAC Nomenclature and Structural Identifiers

The compound's identity is codified by several internationally recognized standards, ensuring

its precise representation in chemical databases and literature.

Identifier Value Source
2-fluoro-6-

IUPAC Name [1]
methoxybenzaldehyde

CAS Number 146137-74-8 [2][3]1[4]

Molecular Formula CsH7FO:2 [2]

Molecular Weight 154.14 g/mol [1112]

Canonical SMILES

COC1=C(C(=CC=C1)F)C=0

[1](2]

INChl=1S/C8H7FO2/c1-11-8-

InChl [1]
4-2-3-7(9)6(8)5-10/h2-5H,1H3
UIOAYOIJIMYMOEU-

InChiKey [1]
UHFFFAOYSA-N
6-Fluoro-o-anisaldehyde,

Synonyms Benzaldehyde, 2-fluoro-6- [2][5][6]

methoxy-

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-6-methoxybenzaldehyde dictate its

handling, storage, and reaction conditions. It is a solid at room temperature.
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Property Value Source
Appearance White to tan crystalline solid [7]
Melting Point 59-63 °C [3B1[71[8]
Boiling Point 218.5 £ 20.0 °C (Predicted) [718]
Density 1.2 + 0.1 g/cm3 (Predicted) [8]
Topological Polar Surface Area  26.3 A2 [1][2]
logP 1.6468 [2]

Synthesis and Mechanistic Insights

The preparation of 2-Fluoro-6-methoxybenzaldehyde is most effectively achieved via a
Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the directing
ability of the methoxy group to achieve regioselective formylation of the aromatic ring.

Principle of Directed ortho-Metalation

The methoxy group (-OCHs) is a potent Directed Metalating Group (DMG). Its oxygen atom can
chelate with a strong organolithium base, such as Lithium Diisopropylamide (LDA) or n-
Butyllithium, temporarily holding the base in proximity. This chelation effect dramatically lowers
the activation energy for deprotonation at the adjacent (ortho) position (C6), leading to the
formation of a specific aryl lithium intermediate. The subsequent introduction of an electrophile,
in this case, N,N-Dimethylformamide (DMF), results in formylation exclusively at the metalated
site. This method's high regioselectivity obviates the need for cumbersome protection-
deprotection strategies often required in classical electrophilic aromatic substitution.

Experimental Protocol: Synthesis from 3-Fluoroanisole

This protocol is adapted from established laboratory procedures and provides a reliable
pathway to the target compound with high yield.[7]

Materials:

 Diisopropylamine (1.09 eq)
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Tetrahydrofuran (THF), anhydrous
n-Butyllithium (1.6 M in hexanes, 1.0 eq)
3-Fluoroanisole (1.0 eq)
N,N-Dimethylformamide (DMF, anhydrous)
2N Hydrochloric acid

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

LDA Formation: To a solution of diisopropylamine (1.09 eq) in anhydrous THF in a flame-
dried, three-necked flask under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise
at 0 °C. Maintain the temperature for 15 minutes to ensure the complete formation of LDA.

Metalation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF. Stir the resulting mixture
at -78 °C for 1 hour. The methoxy group directs the lithiation to the C6 position, which is
ortho to the methoxy group and meta to the fluorine.

Formylation: Add anhydrous DMF dropwise to the reaction mixture, ensuring the temperature
remains at -78 °C. Continue stirring at this temperature for an additional 1 hour.

Workup: Quench the reaction by the slow addition of 2N hydrochloric acid solution. Allow the
mixture to warm to room temperature.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure. The resulting crude product is typically a
red waxy solid obtained in high yield (~95%) and can often be used in subsequent steps
without further purification.[7]
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Synthesis Workflow Diagram

Main Reaction

DMF (Electrophile)
LDA Formation (in situ) 1

_____________________ 1. Add DMF, -78°C

LDA, THF, -78°C [ Ary Lithium Intermediate |—2-ACidic Worku 2-Fluor0-6-me1h0xybenzaldehydea
Diisopropylamine
—>
THF, 0°C LDA 3-Fluoroanisole
n-Butyllithium

Click to download full resolution via product page
Caption: Directed ortho-Metalation synthesis workflow.

Chemical Reactivity and Synthetic Utility

2-Fluoro-6-methoxybenzaldehyde is a versatile intermediate due to the distinct reactivity of
its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-
heteroatom bond formation.

o Aldehyde Group: This is the primary reactive center. It readily undergoes:

o Nucleophilic Addition: Reaction with Grignard reagents or organolithiums to form
secondary alcohols.

o Reductive Amination: Conversion to amines, a cornerstone reaction in pharmaceutical
synthesis.

o Wittig Reaction: Formation of alkenes, crucial for constructing larger molecular
frameworks.[9]
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o Condensation Reactions: Knoevenagel, Aldol, and similar condensations to build complex
scaffolds.

o Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or
reduced to a benzyl alcohol.

e Aromatic Ring: The substitution pattern (electron-donating -OCHs; electron-withdrawing -F
and -CHO) creates a unique electronic environment that can be exploited in further
functionalization, such as nucleophilic aromatic substitution (SNAr), although this is less
common than reactions at the aldehyde.

2 Fluoro-6- methoxybenzaldehyde

1. R-MgBr Wittig Reagent R-NH2, NaBHsCN
2. HsO* ﬂMno" orCrOs \'pp,p=CHR) Reductive Amination)

Key Synthetic Transfor ations

[Secondary AIcohoD [Carboxylic Acid) [Alkene Derivative) @enzylamine Derivative)

Click to download full resolution via product page

Caption: Key reactivity pathways of the aldehyde group.

Applications in Pharmaceutical Research

The true value of 2-Fluoro-6-methoxybenzaldehyde lies in its application as a key
intermediate for synthesizing biologically active molecules.[5] The fluorine and methoxy groups
are not merely synthetic handles; they are often integral parts of the final pharmacophore.

» Scaffold for Heterocycles: It is a precursor for various heterocyclic systems that form the core
of many APIs.[10] For instance, related fluoro-methoxy benzaldehydes are used in the
synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines.[9]
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» Role of Fluorine in Medicinal Chemistry: The introduction of a fluorine atom can significantly
enhance a drug candidate's profile by:

o Blocking Metabolic Sites: Preventing unwanted metabolism by cytochrome P450
enzymes.

o Increasing Lipophilicity: Improving membrane permeability and oral bioavailability.

o Modulating Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target
binding.

o Pharmacokinetic Properties: The pharmacokinetic profile of 2-fluoro-6-
methoxybenzaldehyde itself has been evaluated, showing rapid excretion in animal
models, which is a desirable trait for a synthetic intermediate.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 2-Fluoro-6-
methoxybenzaldehyde.

Hazard Identification

The compound is classified with the GHSO07 pictogram, indicating it is an irritant and may be
harmful.[2][4]

Hazard Class GHS Code Description Source
Skin Irritation H315 Causes skin irritation [1][2]
o Causes serious eye
Eye Irritation H319 L [1][2]
irritation

. I May cause respiratory
Respiratory Irritation H335 T [1]
Irritation

Acute Toxicity (Oral) H302 Harmful if swallowed [2]

Recommended Procedures
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» Handling: Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat.[8] Avoid formation of dust and aerosols.[11]

o Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7] For long-term
stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

o Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[8]

» First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye
contact, rinse cautiously with water for several minutes, removing contact lenses if possible.
If inhaled, move the person to fresh air.[8] Seek immediate medical attention if symptoms
persist.

Conclusion

2-Fluoro-6-methoxybenzaldehyde is more than a simple chemical reagent; it is an enabling
tool for innovation in drug discovery and fine chemical synthesis. Its well-defined synthesis via
Directed ortho-Metalation provides a reliable and scalable source, while its predictable
reactivity allows for its incorporation into diverse synthetic campaigns. The strategic placement
of its fluoro and methoxy substituents provides medicinal chemists with a powerful building
block to fine-tune the steric and electronic properties of target molecules, ultimately
accelerating the development of new therapeutic agents. This guide has provided the
foundational knowledge required for its effective and safe utilization in a professional research
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://matrix.staging.1int.co.uk/404
https://www.sigmaaldrich.com/US/en/product/apolloscientificltd/apo455835793?context=bbe
https://cymitquimica.com/cas/146137-74-8/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB4683092.htm?N=Europe
https://m.chemicalbook.com/ProductChemicalPropertiesCB4683092_EN.htm
https://www.chemsrc.com/en/cas/146137-74-8_444088.html
https://www.ossila.com/products/2-fluoro-3-methoxybenzaldehyde
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery-vk
https://www.echemi.com/sds/benzaldehyde-2-fluoro-6-hydroxy-3-methoxy-9ci-pd180713150240.html
https://www.benchchem.com/product/b118475#iupac-name-for-2-fluoro-6-methoxybenzaldehyde
https://www.benchchem.com/product/b118475#iupac-name-for-2-fluoro-6-methoxybenzaldehyde
https://www.benchchem.com/product/b118475#iupac-name-for-2-fluoro-6-methoxybenzaldehyde
https://www.benchchem.com/product/b118475#iupac-name-for-2-fluoro-6-methoxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

